molecular formula C11H20N2O6 B13891654 tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

Cat. No.: B13891654
M. Wt: 276.29 g/mol
InChI Key: HXJVJICNBMTXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid: is a chemical compound with the molecular formula C11H20N2O6. It is a derivative of carbamate and oxalic acid, often used in research and development settings. This compound is known for its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and an oxalic acid component .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid typically involves the reaction of tert-butyl carbamate with 3-aminocyclobutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool for investigating biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being studied for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-Butyl N-(3-aminocyclobutyl)methylcarbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Comparison: Compared to these similar compounds, tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid is unique due to its combination of a tert-butyl group, an aminocyclobutyl moiety, and an oxalic acid component. This unique structure imparts specific properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H20N2O6

Molecular Weight

276.29 g/mol

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid

InChI

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)

InChI Key

HXJVJICNBMTXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.